

# Neobractatin: A Comprehensive Technical Guide to its Signaling Pathway Targets

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## Compound of Interest

Compound Name: *Neobractatin*

Cat. No.: *B1193210*

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## Introduction

**Neobractatin**, a natural compound isolated from *Garcinia bracteata*, has emerged as a promising small molecule with significant anti-cancer properties. This technical guide provides an in-depth analysis of the known signaling pathway targets of **neobractatin**, offering a valuable resource for researchers and professionals in the field of oncology and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling networks modulated by this compound.

## Quantitative Data Summary

The anti-proliferative activity of **neobractatin** has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

Cell Line	Cancer Type	IC50 (μM)	Citation
MDA-MB-231	Breast Cancer	2.82 ± 0.43	[1]
A549	Lung Cancer	3.46 ± 0.28	[1]

## Core Signaling Pathway Targets of Neobractatin

**Neobractatin** exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, metastasis, and cell death. The following sections detail the key pathways and molecular targets identified to date.

## Inhibition of Metastasis via the pAKT/EMT Signaling Pathway

**Neobractatin** has been shown to inhibit tumor metastasis by upregulating the RNA-binding protein Muscleblind-like 2 (MBNL2).[1] This upregulation, in turn, leads to the suppression of the pAKT/Epithelial-Mesenchymal Transition (EMT) pathway.[1] Key molecular events in this pathway include the decreased phosphorylation of AKT and the downregulation of mesenchymal markers such as vimentin, as well as the motility-related protein cofilin and the matrix metalloproteinase MMP-2.[1]

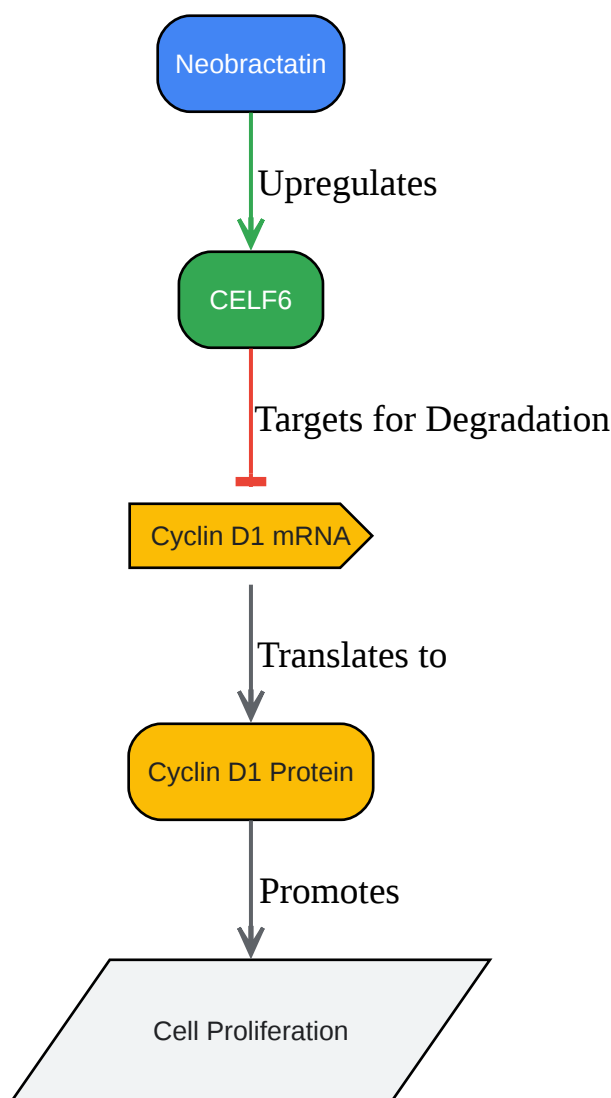


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**Caption:** Neobractatin inhibits metastasis via the MBNL2/pAKT/EMT pathway.

## Regulation of Cell Proliferation through the CELF6/Cyclin D1 Axis

**Neobractatin** demonstrates anti-proliferative effects by upregulating the RNA-binding protein CELF6.[2] CELF6 has been identified as a tumor suppressor that physically targets the transcript of Cyclin D1, a key regulator of the cell cycle, leading to its degradation.[2] By increasing the expression of CELF6, **neobractatin** effectively reduces the levels of Cyclin D1, thereby inhibiting cancer cell proliferation.[2]

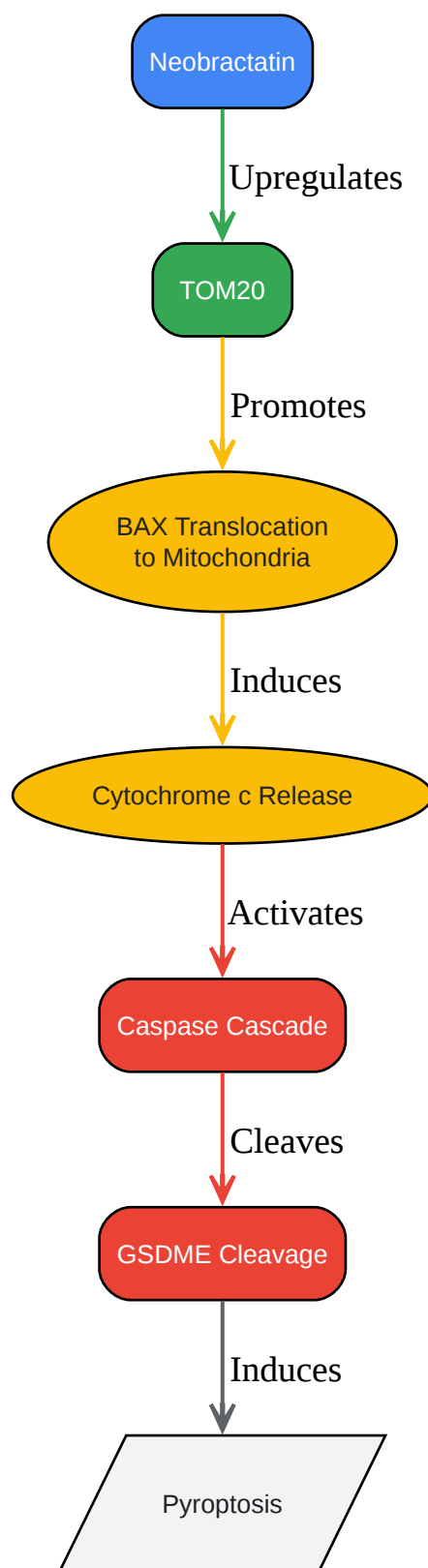


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**Caption:** Neobractatin inhibits cell proliferation via the CELF6/Cyclin D1 pathway.

## Induction of Pyroptosis through the TOM20/BAX/GSDME Signaling Pathway

In esophageal cancer cells, **neobractatin** has been found to induce pyroptosis, a form of programmed cell death. This process is initiated by the upregulation of TOM20, an outer mitochondrial membrane protein. The increase in TOM20 facilitates the translocation of BAX to the mitochondria, which in turn promotes the release of cytochrome c. This triggers a caspase cascade, leading to the cleavage of Gasdermin E (GSDME) and subsequent pyroptotic cell death.



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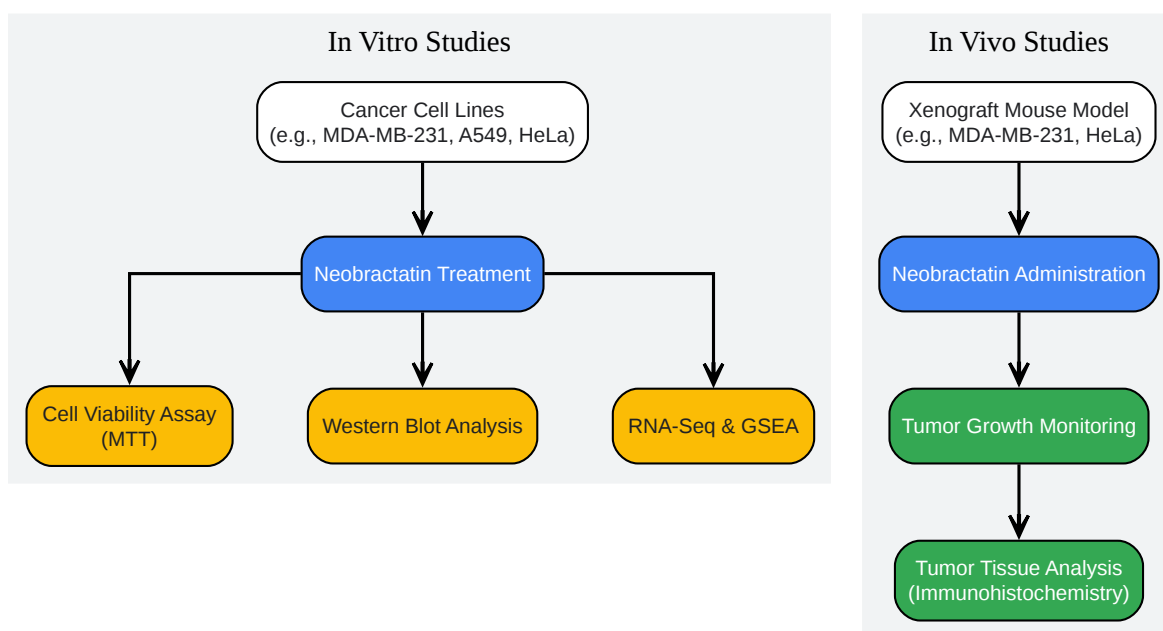
**Caption:** Neobractatin induces pyroptosis via the TOM20/BAX/GSDME pathway.

## Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the study of **neobractatin**'s effects on signaling pathways.

## General Experimental Workflow

A typical workflow for investigating the molecular targets of **neobractatin** involves a combination of in vitro and in vivo techniques.



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## References

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Address: 3281 E Guasti Rd

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